molecular formula C15H22N4 B15212990 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine CAS No. 193151-02-9

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine

Cat. No.: B15212990
CAS No.: 193151-02-9
M. Wt: 258.36 g/mol
InChI Key: YODMTMRPHGQWJA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine is a heterocyclic compound that features a pyrazole ring fused with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with N,N-diethyl-2H-azepin-7-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, facilitating nucleophilic attack on the azepine ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the azepine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Corresponding oxides of the compound

    Reduction: Hydrogenated derivatives of the azepine ring

    Substitution: Functionalized pyrazole derivatives

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine sulfate
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine is unique due to its combination of a pyrazole ring with an azepine ring, providing distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.

Properties

CAS No.

193151-02-9

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine

InChI

InChI=1S/C15H22N4/c1-5-18(6-2)14-9-7-8-10-15(16-14)19-13(4)11-12(3)17-19/h7-11,15H,5-6H2,1-4H3

InChI Key

YODMTMRPHGQWJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(C=CC=C1)N2C(=CC(=N2)C)C

Origin of Product

United States

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